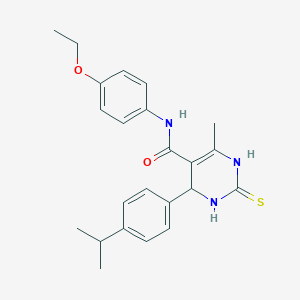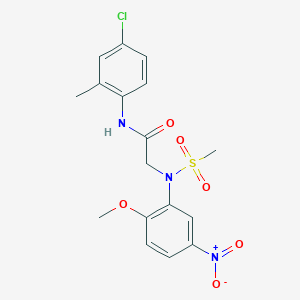
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as BMF, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BMF belongs to the family of furanones and is structurally similar to curcumin, a natural compound found in turmeric.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been found to inhibit the NF-kappaB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has also been found to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is also stable under various conditions, making it suitable for use in cell culture and animal studies. However, there are some limitations to the use of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in lab experiments. It has low solubility in water, which can limit its bioavailability. In addition, the mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the development of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone analogs with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in animals and humans. In addition, further research is needed to elucidate the mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone and its potential therapeutic applications.
Métodos De Síntesis
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-hydroxy-3-methyl-5-(6-methyl-2-naphthyl)-2,3-dihydrofuran and 3,4-methylenedioxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been studied extensively for its potential pharmacological properties. It has been found to possess anti-inflammatory, anticancer, anti-oxidant, and anti-tumor properties. 3-(1,3-benzodioxol-5-ylmethylene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Propiedades
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-14-2-4-17-11-18(6-5-16(17)8-14)21-12-19(23(24)27-21)9-15-3-7-20-22(10-15)26-13-25-20/h2-12H,13H2,1H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSJFXSLOCICE-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC5=C(C=C4)OCO5)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC5=C(C=C4)OCO5)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)
![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)